![molecular formula C13H18N2O2 B1626687 4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester CAS No. 61085-80-1](/img/structure/B1626687.png)
4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester
Overview
Description
4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester, commonly known as P4, is a chemical compound used in scientific research for its various biochemical and physiological effects. It is a white crystalline powder that is soluble in water and organic solvents. P4 has been studied extensively in the fields of neuroscience, pharmacology, and medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
Asymmetric Synthesis and Derivative Development
4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester, serves as a versatile intermediate in the asymmetric synthesis of piperidines, important scaffolds in medicinal chemistry. Acharya and Clive (2010) demonstrate the Claisen rearrangement of 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, derived from serine, to produce optically pure piperidines. These derivatives are crucial for creating a broad range of substituted piperidine units, highlighting the compound's role in synthesizing complex amines (Acharya & Clive, 2010).
Anticancer Agent Development
The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has been explored for their potential as anticancer agents. Rehman et al. (2018) synthesized these derivatives and evaluated them, discovering compounds with significant anticancer activity. This research underlines the importance of 4-piperidinecarboxylic acid derivatives in developing novel anticancer therapies (Rehman et al., 2018).
Nucleophile in Aminocarbonylation
Alkoxycarbonylpiperidines, including derivatives of 4-piperidinecarboxylic acid, have been employed as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. Takács et al. (2014) demonstrate their use in the synthesis of carboxamides and ketocarboxamides, contributing to the field of organic synthesis by enabling the formation of complex organic compounds under mild conditions (Takács et al., 2014).
Novel Synthesis Routes
Kiricojevic et al. (2002) developed an efficient synthesis method for methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate, a key intermediate in creating narcotic analgesics like remifentanil. This optimized synthesis highlights the role of 4-piperidinecarboxylic acid derivatives in pharmaceutical manufacturing, particularly in the production of potent analgesics (Kiricojevic et al., 2002).
Mechanism of Action
Target of Action
Methyl 4-anilinopiperidine-4-carboxylate, also known as 1-Boc-4-AP, is a compound used as an intermediate in the manufacture of fentanyl and various related derivatives . Fentanyl is a potent opioid receptor agonist, and its primary targets are the mu-opioid receptors in the central nervous system .
Mode of Action
As an intermediate in the synthesis of fentanyl, methyl 4-anilinopiperidine-4-carboxylate contributes to the overall mode of action of these opioids. Fentanyl and its analogs bind to the mu-opioid receptors, mimicking the effects of endogenous opioids by inhibiting the release of nociceptive neurotransmitters and causing analgesia and euphoria .
Biochemical Pathways
The metabolism of new fentanyl analogs, which methyl 4-anilinopiperidine-4-carboxylate can be a precursor to, generally involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation. Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Fentanyl and its analogs, which this compound can be converted into, are known for their rapid onset and short duration of action .
Result of Action
The result of the action of fentanyl and its analogs, synthesized using methyl 4-anilinopiperidine-4-carboxylate, is potent analgesia and a sense of euphoria. These compounds also have a high potential for addiction and can cause severe adverse effects, including respiratory depression, coma, and death .
properties
IUPAC Name |
methyl 4-anilinopiperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12(16)13(7-9-14-10-8-13)15-11-5-3-2-4-6-11/h2-6,14-15H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMSHHYWRCBCDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30485922 | |
Record name | 4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30485922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61085-80-1 | |
Record name | 4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30485922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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